3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one
Overview
Description
The compound “3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in this compound is likely to contribute to its three-dimensional structure due to the non-planarity of the ring . The presence of different substituents, including a chloro group, a difluoro group, and a methoxymethyl group, will also influence its spatial orientation and stereochemistry .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are important in medicinal chemistry due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these compounds often leads to reduced basicity and reactivity compared to their chlorinated and brominated analogues . The compound could serve as a precursor or intermediate in the synthesis of various fluoropyridines, including those substituted with fluorine-18, which are used as imaging agents in radiobiology .
Agricultural Chemical Development
The introduction of fluorine atoms into lead structures is a common modification in the development of new agricultural products. This modification can improve the physical, biological, and environmental properties of these compounds. Given the high reactivity of the compound’s functional groups, it could be utilized to create novel agrochemicals with enhanced efficacy and safety profiles .
Pharmaceutical Research
Fluorine-containing pharmaceuticals account for a significant portion of the market due to their enhanced stability and bioavailability. The compound’s fluorinated pyrrolidine ring makes it a valuable synthetic block for the development of new medicinal candidates, potentially leading to drugs with improved pharmacokinetic properties .
Heterocyclic Chemistry
The pyrrolidine ring is a versatile scaffold in drug discovery, often leading to compounds with high selectivity and potency. The compound’s pyrrolidine structure could be exploited in the design of new biologically active compounds, particularly in the exploration of the pharmacophore space due to its sp3-hybridization .
Stereochemistry and Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring in the compound allows for the creation of different stereoisomers, which can lead to diverse biological profiles. This feature is crucial in the synthesis of enantioselective drugs, where the spatial orientation of substituents can significantly affect the binding mode to proteins .
Future Directions
properties
IUPAC Name |
3-chloro-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO2/c1-15-5-7-4-9(11,12)6-13(7)8(14)2-3-10/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJBDKLJNBKGNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)CCCl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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